molecular formula C15H19N3O5 B13825056 Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- CAS No. 35189-14-1

Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)-

Cat. No.: B13825056
CAS No.: 35189-14-1
M. Wt: 321.33 g/mol
InChI Key: COIPJCGZRZRPFH-UHFFFAOYSA-N
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Description

Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active.

Preparation Methods

The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity .

Chemical Reactions Analysis

Barbituric acid derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert barbituric acid derivatives into their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the barbituric acid framework. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in biochemical studies.

    Medicine: Barbituric acid derivatives have historically been used as sedatives and anesthetics, although the specific compound may have different pharmacological properties.

    Industry: It can be used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of barbituric acid derivatives typically involves modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. These compounds can prolong the duration of chloride channel opening, leading to increased inhibitory effects in the central nervous system. The specific molecular targets and pathways involved depend on the structure of the derivative and its interaction with biological receptors .

Comparison with Similar Compounds

Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- can be compared with other barbituric acid derivatives such as:

Properties

CAS No.

35189-14-1

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

5,5-diethyl-1-[2-(3-methyl-2,5-dioxopyrrol-1-yl)ethyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H19N3O5/c1-4-15(5-2)12(21)16-14(23)18(13(15)22)7-6-17-10(19)8-9(3)11(17)20/h8H,4-7H2,1-3H3,(H,16,21,23)

InChI Key

COIPJCGZRZRPFH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CCN2C(=O)C=C(C2=O)C)CC

Origin of Product

United States

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